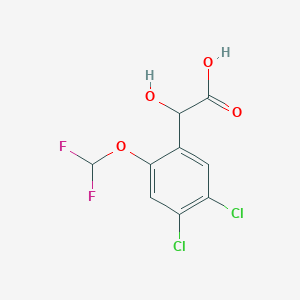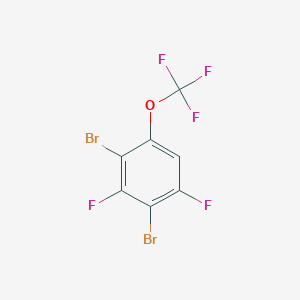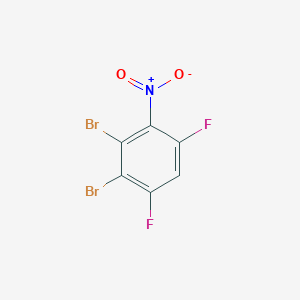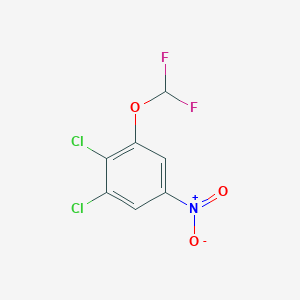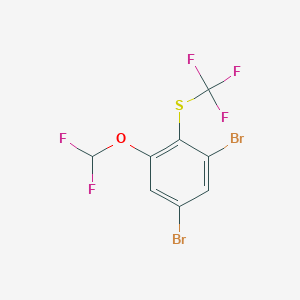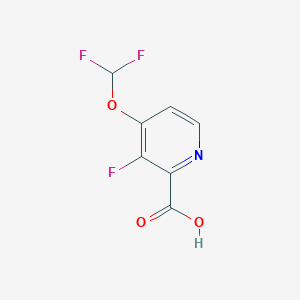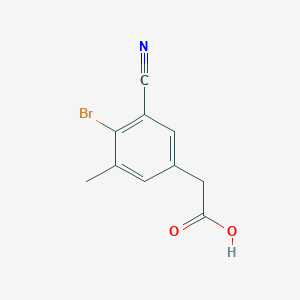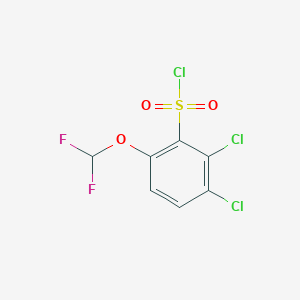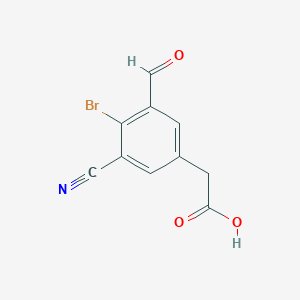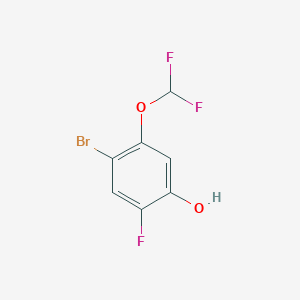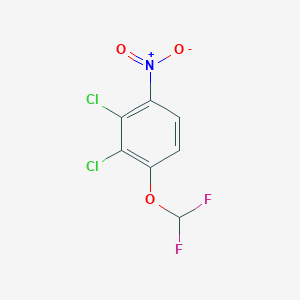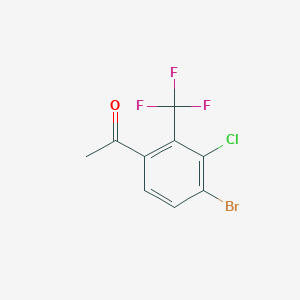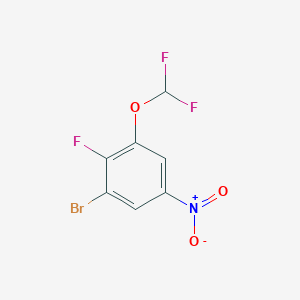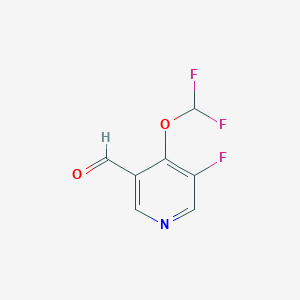
4-Difluoromethoxy-3-fluoro-5-formylpyridine
Descripción general
Descripción
4-Difluoromethoxy-3-fluoro-5-formylpyridine (4-DMF-3-FP) is a fluorinated pyridine derivative that has been widely studied for its potential applications in both scientific research and industry. It is a versatile compound that can be used as a starting material for a variety of synthetic reactions, and has been utilized in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. 4-DMF-3-FP has also been studied for its potential use as a catalyst in organic reactions, as well as for its potential therapeutic and pharmacological applications.
Aplicaciones Científicas De Investigación
4-Difluoromethoxy-3-fluoro-5-formylpyridine has been studied for its potential use in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been utilized in the development of new catalysts for organic reactions, and as a starting material for other synthetic reactions. In addition, 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been studied for its potential therapeutic and pharmacological applications, as well as its potential use as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of 4-Difluoromethoxy-3-fluoro-5-formylpyridine is not yet fully understood. However, it is believed to be related to its ability to form hydrogen bonds with other molecules, which can lead to the formation of new molecular structures. In addition, 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been found to interact with a variety of enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Difluoromethoxy-3-fluoro-5-formylpyridine are not yet fully understood. However, it has been found to interact with a variety of enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. In particular, 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been found to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and has been found to inhibit the activity of this enzyme. In addition, 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been found to interact with the enzyme phospholipase A2, which is involved in the production of arachidonic acid, and has been found to inhibit the activity of this enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Difluoromethoxy-3-fluoro-5-formylpyridine has several advantages for laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize. In addition, it is a relatively non-toxic compound, and can be used in a wide range of laboratory experiments. However, there are also some limitations to the use of 4-Difluoromethoxy-3-fluoro-5-formylpyridine in laboratory experiments. It is a relatively expensive compound, and is not readily available in large quantities. In addition, it is not very soluble in water, and can be difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on 4-Difluoromethoxy-3-fluoro-5-formylpyridine. One potential direction is to further explore its potential therapeutic and pharmacological applications. In particular, further research could be conducted to explore the potential use of 4-Difluoromethoxy-3-fluoro-5-formylpyridine as a drug, and to determine its efficacy and safety. In addition, further research could be conducted to explore the potential of 4-Difluoromethoxy-3-fluoro-5-formylpyridine as a fluorescent probe for biological imaging. Finally, further research could be conducted to explore the potential use of 4-Difluoromethoxy-3-fluoro-5-formylpyridine as a catalyst for organic reactions, and to determine its potential for improving the efficiency of such reactions.
Propiedades
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-11-1-4(3-12)6(5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWYYHGOPIRKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethoxy-3-fluoro-5-formylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



